molecular formula C6H9NS B14613399 Thiiranebutanenitrile CAS No. 76786-82-8

Thiiranebutanenitrile

Cat. No.: B14613399
CAS No.: 76786-82-8
M. Wt: 127.21 g/mol
InChI Key: GWYOVZVXBRVBBE-UHFFFAOYSA-N
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Description

Thiiranebutanenitrile, also known as 5,6-epithiohexane nitrile or 4-(thiiran-2-yl)butanenitrile, is a sulfur-containing heterocyclic compound of interest in organic and medicinal chemistry research. It is identified by CAS Number 58130-94-2 and has the molecular formula C6H9NS, with a molecular weight of 127.21 g/mol . The compound features a thiirane (episulfide) ring, a three-membered cyclic sulfide, which is a key structural motif known to be a useful synthetic precursor that can be transformed into various functional groups via ring-opening reactions or desulfurization . Thiirane derivatives have been examined as analogs of biologically active oxiranes and some have shown inhibitory activity against certain enzymes, such as gelatinases . The compound's structure, which combines a reactive thiirane ring with a terminal nitrile group, makes it a valuable and versatile building block for constructing more complex sulfur-containing molecules, such as through nucleophilic ring-opening or as an intermediate in the synthesis of thietanes via ring expansion . Estimated physical properties include a boiling point of 259-260 °C and solubility in both alcohol and water . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76786-82-8

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

4-(thiiran-2-yl)butanenitrile

InChI

InChI=1S/C6H9NS/c7-4-2-1-3-6-5-8-6/h6H,1-3,5H2

InChI Key

GWYOVZVXBRVBBE-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)CCCC#N

Origin of Product

United States

Mechanistic Organic Chemistry of Thiiranebutanenitrile

Ring-Opening Reactions of the Thiirane (B1199164) Core

The high degree of ring strain in the thiirane ring is the principal driver for its reactivity. The small bond angles deviate significantly from the ideal tetrahedral angle, leading to a high-energy state that can be readily relieved through ring-opening. These reactions can be initiated by nucleophiles, electrophiles, or radicals, each following distinct mechanistic pathways.

Nucleophilic Ring-Opening Pathways and Product Distribution

Nucleophilic attack is a common mode of reaction for thiiranes. The regioselectivity of this attack on an unsymmetrically substituted thiirane, such as thiiranebutanenitrile (B14613348), is a key consideration. Generally, nucleophiles will attack the less sterically hindered carbon atom of the thiirane ring. osti.govresearchgate.net This preference is primarily due to steric hindrance, which directs the incoming nucleophile to the more accessible site. researchgate.net

In the case of this compound, the thiirane ring has a primary and a secondary carbon. Therefore, nucleophilic attack is expected to occur preferentially at the terminal, less substituted carbon atom (C-β with respect to the nitrile). This pathway leads to the formation of a thiol intermediate, which can then be protonated to yield the final product.

The product distribution is largely governed by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organolithium reagents or Grignard reagents, will readily open the thiirane ring. Weaker nucleophiles may require activation of the thiirane ring by an acid catalyst.

Nucleophile (Nu⁻)Major Product StructureReaction Conditions
RS⁻ (Thiolate)HS-CH(CH₂CH₂CH₂CN)-CH₂-SRBasic or neutral
RO⁻ (Alkoxide)HS-CH(CH₂CH₂CH₂CN)-CH₂-ORBasic or neutral
R₂NH (Amine)HS-CH(CH₂CH₂CH₂CN)-CH₂-NR₂Neutral or slightly acidic
CN⁻ (Cyanide)HS-CH(CH₂CH₂CH₂CN)-CH₂-CNNeutral or slightly acidic

Electrophilic Activation and Thiirane Ring Scission Mechanisms

Electrophilic attack on the sulfur atom of the thiirane ring can activate the ring towards nucleophilic attack or lead to ring scission. The lone pair of electrons on the sulfur atom makes it a target for electrophiles. youtube.com This initial interaction forms a transient episulfonium ion, which is highly reactive.

The activation of the thiirane ring by an electrophile, such as a proton or a Lewis acid, enhances the electrophilicity of the ring carbons, making them more susceptible to attack by even weak nucleophiles. In the presence of an electrophile, the regioselectivity of the nucleophilic attack can be altered. The attack may occur at either the more or less substituted carbon, depending on the electronic stabilization of the resulting carbocation-like transition state. researchgate.net For this compound, electrophilic activation could lead to a mixture of products resulting from attack at both thiirane carbons.

Electrophilic reagents can also induce ring expansion. For example, reaction with rhodium carbenoids can lead to the formation of functionalized thietanes. acs.org

Radical-Mediated Thiirane Transformations

The thiirane ring can also undergo transformations initiated by radical species. These reactions often involve homolytic cleavage of one of the carbon-sulfur bonds, leading to a diradical intermediate. nih.gov This diradical can then participate in a variety of subsequent reactions, including polymerization, elimination, or reaction with other radical species.

For instance, radical-initiated desulfurization of thiiranes can lead to the formation of the corresponding alkene. This process typically involves a radical chain mechanism where a radical abstracts the sulfur atom, leaving behind an alkene. Theoretical studies have explored the thermal decomposition of thiirane, which can proceed through a homolytic ring-opening to form a diradical. nih.gov

Stereochemical Outcomes of Thiirane Ring-Opening Reactions

The stereochemistry of thiirane ring-opening reactions is a critical aspect of their mechanistic understanding. Nucleophilic ring-opening of thiiranes, similar to epoxides, generally proceeds with an inversion of configuration at the carbon atom that is attacked. This is consistent with an Sₙ2-type mechanism where the nucleophile attacks from the backside relative to the leaving group (in this case, the sulfur atom of the ring).

For example, if a chiral this compound derivative were to undergo nucleophilic ring-opening, the stereocenter at the point of attack would be inverted. This stereospecificity is a valuable feature in asymmetric synthesis. The stereochemical outcome of electrophilically activated ring-opening can be more complex and may depend on the specific conditions and the degree of carbocationic character in the transition state.

Reactivity of the Nitrile Functional Group in this compound

The nitrile group (-C≡N) in this compound is another key site of reactivity. The carbon atom of the nitrile is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles.

Nucleophilic Additions to the Nitrile Triple Bond

Nucleophilic addition to the nitrile group is a fundamental reaction that can lead to a variety of functional groups. wikipedia.org The reaction is initiated by the attack of a nucleophile on the electrophilic carbon of the nitrile, breaking the pi bond and forming a new carbon-nucleophile bond. The resulting intermediate is an imine anion, which is typically protonated in a subsequent step.

Common nucleophiles that add to nitriles include organometallic reagents (Grignard and organolithium reagents), hydrides, and water (in hydrolysis). For this compound, these reactions would transform the nitrile group while potentially leaving the thiirane ring intact, provided the reaction conditions are mild enough to avoid ring-opening.

NucleophileIntermediateFinal Product (after workup)Product Class
R-MgX (Grignard)Imine anionKetoneKetone Synthesis
LiAlH₄ (Hydride)Imine anionPrimary amineAmine Synthesis
H₂O / H⁺ or OH⁻AmideCarboxylic acidHydrolysis

The compatibility of these reactions with the thiirane ring is an important synthetic consideration. For example, strongly basic or acidic conditions required for some nitrile transformations could simultaneously promote the ring-opening of the thiirane. Therefore, careful selection of reagents and reaction conditions is necessary to achieve selective functionalization of the nitrile group in this compound.

Reductions and Partial Reductions of the Nitrile Group

The nitrile group of this compound is susceptible to reduction by various reagents, leading to either primary amines or aldehydes, depending on the conditions employed. These transformations are fundamental in synthetic chemistry for converting the cyano group into other valuable functionalities.

Complete Reduction to Primary Amines: The full reduction of the nitrile group in this compound yields 5-(thiiran-2-yl)pentan-1-amine. This can be achieved through catalytic hydrogenation or with chemical hydrides. wikipedia.org

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are effective. wikipedia.org The reaction typically requires elevated pressure and temperature. libretexts.org To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com The general reaction is: R-C≡N + 2 H₂ → R-CH₂NH₂ wikipedia.org

Chemical Hydrides : Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃-THF) are highly effective for converting nitriles to primary amines. wikipedia.orglibretexts.orgcommonorganicchemistry.com The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to hydrolyze the intermediate aluminum complexes and liberate the amine. libretexts.org

Partial Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde, 5-(thiiran-2-yl)pentanal, requires milder and more controlled conditions to stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde during workup. wikipedia.org

Diisobutylaluminum Hydride (DIBAL-H) : This is the most common and effective reagent for the partial reduction of nitriles. commonorganicchemistry.comacemap.info The reaction is performed at low temperatures, typically -78 °C, with a stoichiometric amount of DIBAL-H. The aluminum atom acts as a Lewis acid, coordinating to the nitrile nitrogen. A hydride is then transferred to the nitrile carbon, forming an aluminum-imine intermediate. wikipedia.orgacemap.info Aqueous workup hydrolyzes this intermediate to furnish the aldehyde. acemap.info

Stephen Aldehyde Synthesis : This method uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl). The nitrile is converted into an iminium salt, which then hydrolyzes to the aldehyde. wikipedia.org

Table 1: Summary of Reduction Reactions of this compound's Nitrile Group
Reaction TypeProductReagent(s)Typical Conditions
Complete Reduction5-(thiiran-2-yl)pentan-1-amineH₂ / Raney NiHigh pressure, elevated temperature, often with NH₃
Complete Reduction5-(thiiran-2-yl)pentan-1-amineLiAlH₄Anhydrous ether (e.g., THF, Et₂O), followed by H₃O⁺ workup
Partial Reduction5-(thiiran-2-yl)pentanalDIBAL-HLow temperature (-78 °C) in a non-polar solvent (e.g., toluene), followed by H₃O⁺ workup
Partial Reduction5-(thiiran-2-yl)pentanalSnCl₂, HClAnhydrous ether, followed by hydrolysis

Nitrile Hydrolysis and Derivatization Reactions

The hydrolysis of the nitrile group provides a direct route to carboxylic acids and their derivatives. This reaction can be catalyzed by either acid or base. chemistrysteps.comsavemyexams.com

Acid-Catalyzed Hydrolysis: Heating this compound under reflux with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid, results in the formation of 5-(thiiran-2-yl)butanoic acid and the corresponding ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. The mechanism involves the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Alkaline hydrolysis, achieved by heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521), initially produces the carboxylate salt (e.g., sodium 5-(thiiran-2-yl)butanoate) and ammonia gas. chemguide.co.ukuobabylon.edu.iq To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid in a subsequent step. libretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. chemistrysteps.com

Derivatization Reactions: Beyond hydrolysis, the nitrile group can be converted into other functional groups. A notable example is the formation of tetrazoles, which are important in medicinal chemistry. This is typically achieved by reacting the nitrile with an azide (B81097), such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium salt like ammonium chloride.

Table 2: Hydrolysis and Derivatization of this compound
Reaction TypeProductReagent(s)Typical Conditions
Acid Hydrolysis5-(thiiran-2-yl)butanoic acidH₃O⁺ (e.g., aq. HCl)Heat under reflux
Base HydrolysisSodium 5-(thiiran-2-yl)butanoateNaOH(aq)Heat under reflux, followed by H₃O⁺ workup for free acid
Tetrazole Synthesis5-(4-(thiiran-2-yl)butyl)-1H-tetrazoleNaN₃, NH₄ClSolvent such as DMF, heat

Intramolecular Reactivity and Rearrangement Processes Involving this compound

The structure of this compound, with a flexible four-carbon chain separating the thiirane and nitrile groups, allows for potential intramolecular reactions, although direct cyclization to form medium-sized rings is generally not favored. More plausible intramolecular processes would likely involve the activation of one functional group leading to a reaction with the other, or rearrangements of the strained thiirane ring. wikipedia.orgthermofisher.com

For instance, if the nitrile group is reduced to a primary amine, the resulting 5-(thiiran-2-yl)pentan-1-amine could undergo an intramolecular nucleophilic attack on one of the thiirane's carbon atoms. This Sɴ2 reaction would lead to the opening of the strained three-membered ring and the formation of a larger heterocyclic system, such as a substituted piperidine (B6355638) or azepane containing a thiol side chain. The regioselectivity of the ring-opening would be influenced by steric and electronic factors.

Rearrangement reactions are also a possibility, particularly involving the thiirane ring. wiley-vch.delibretexts.org For example, under certain conditions, thiiranes can rearrange to vinyl thiols or undergo desulfurization. The presence of the nitrile group, or a derivative thereof, at the end of the butyl chain could influence the stability of intermediates and transition states in such processes, potentially altering the reaction pathway compared to simpler alkyl-substituted thiiranes.

Reaction Kinetics and Thermodynamics of this compound Transformations

The rates and equilibrium positions of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles.

Reaction Kinetics: The kinetics of the transformations discussed are highly dependent on the specific reaction conditions.

Nitrile Reduction : The rate of catalytic hydrogenation depends on factors such as catalyst type, catalyst concentration, hydrogen pressure, and temperature. For hydride reductions, the rate is influenced by the concentration of both the nitrile and the hydride reagent, as well as the solvent and temperature. DIBAL-H reductions are typically fast, even at low temperatures. acemap.info

Nitrile Hydrolysis : The rate of both acid and base-catalyzed hydrolysis increases with temperature. The rate is also dependent on the concentration of the acid or base catalyst.

Thermodynamics: The transformations of the nitrile group are generally thermodynamically favorable.

Reduction : The reduction of a nitrile to a primary amine with hydrogen gas is an exothermic process (negative enthalpy of reaction, ΔH), driven by the replacement of a C≡N triple bond and two H-H bonds with stronger C-H, N-H, and C-N single bonds. youtube.com

Hydrolysis : The hydrolysis of a nitrile to a carboxylic acid is also typically an exothermic and exergonic (negative Gibbs free energy, ΔG) reaction, resulting in the formation of more stable products.

Table 3: Hypothetical Thermodynamic Data for this compound Hydrolysis
ReactionParameterEstimated Value
Acid-Catalyzed Hydrolysis to 5-(thiiran-2-yl)butanoic acidΔH° (Enthalpy)-50 to -70 kJ/mol
ΔG° (Gibbs Free Energy)-15 to -30 kJ/mol

Note: These are estimated values based on typical nitrile hydrolysis reactions and are for illustrative purposes only.

Computational Elucidation of this compound Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, offering insights into transient species like transition states that are difficult or impossible to observe experimentally. nih.govdntb.gov.ua For this compound, computational methods such as Density Functional Theory (DFT) can be used to model the reactions of both the nitrile and thiirane functional groups. mdpi.com

Transition State Analysis and Energy Barriers

A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they pass from reactants to products. ucsb.eduwikipedia.org Computational chemistry allows for the location and characterization of these transition state structures.

For the reactions of this compound, transition state analysis can reveal key mechanistic details. For example, in the DIBAL-H reduction of the nitrile group, the transition state would involve the coordination of the aluminum atom to the nitrogen and the simultaneous transfer of a hydride ion to the carbon. wikipedia.org The calculated energy of this transition state relative to the reactants gives the activation energy barrier (Ea or ΔG‡). A lower energy barrier corresponds to a faster reaction rate. nih.gov Similarly, the Sɴ2 ring-opening of the thiirane ring by a nucleophile can be modeled to determine the transition state structure and the associated energy barrier, helping to predict the reaction's feasibility and regioselectivity. nih.gov

Table 4: Hypothetical Activation Energy Barriers for this compound Reactions
Reaction PathwayComputational MethodEstimated ΔG‡ (kcal/mol)
Nitrile reduction with DIBAL-HDFT (B3LYP/6-31G)10 - 15
Acid-catalyzed nitrile hydrolysis (rate-determining step)DFT (B3LYP/6-31G)20 - 25
Intramolecular thiirane opening by amineDFT (B3LYP/6-31G*)18 - 23

Note: These are plausible, estimated values for illustrative purposes, as specific experimental or computational data for this compound is not widely available.

Reaction Coordinate Diagrams and Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. chemrxiv.orgyoutube.comyoutube.com A reaction coordinate diagram is a 2D slice through this surface that plots the energy against the progress of the reaction (the reaction coordinate), showing the reactants, products, intermediates, and transition states. smu.edu

By mapping the potential energy surface, computational chemists can explore all possible reaction pathways, not just the one presumed. umn.edu For this compound, this could help determine whether an intramolecular reaction is competitive with intermolecular processes or whether a rearrangement of the thiirane ring is likely under specific conditions. These computational models are invaluable for predicting reactivity and guiding the design of new synthetic routes. researchgate.net

Validation of Electron-Pushing Formalism

The electron-pushing formalism, a cornerstone of mechanistic organic chemistry, provides a visual representation of the flow of electrons during a chemical reaction. While this formalism is a powerful predictive and explanatory tool, its validity rests upon a foundation of experimental evidence and computational analysis. For a molecule such as this compound, which contains both a strained thiirane ring and a polar nitrile group, the validation of proposed mechanisms is crucial for understanding its reactivity. This validation is achieved through a combination of kinetic studies, stereochemical analysis, and computational modeling, which together provide a detailed picture of the reaction pathway and corroborate the electron movements depicted by curved arrows.

The reactivity of this compound can be primarily understood through the reactions of its two functional groups: the thiirane ring and the nitrile moiety. The validation of electron-pushing formalism for this compound can be illustrated by examining plausible reactions such as the acid-catalyzed ring-opening of the thiirane and the Ritter-type reaction of the nitrile group.

Acid-Catalyzed Ring-Opening of the Thiirane Moiety

Under acidic conditions, the thiirane ring of this compound is susceptible to nucleophilic attack. The electron-pushing formalism for this reaction begins with the protonation of the sulfur atom, which is the most basic site in the ring. This initial step is a classic acid-base reaction, where a lone pair of electrons from the sulfur atom attacks a proton. The resulting protonated thiirane, a thiiranium ion, is highly electrophilic and poised for ring-opening.

The subsequent step involves the attack of a nucleophile on one of the ring carbons. The regioselectivity of this attack provides a key point of validation for the proposed mechanism. According to the Sɴ2 mechanism, the nucleophile will attack the less sterically hindered carbon atom. The electron-pushing formalism depicts a pair of electrons from the nucleophile forming a new bond with the carbon, and simultaneously, the C-S bond breaking with the electrons moving to the positively charged sulfur atom.

Experimental validation for this proposed mechanism can be obtained through kinetic studies. For instance, the rate of the reaction would be expected to be dependent on the concentration of both the this compound and the acid catalyst, consistent with a bimolecular rate-determining step.

Computational studies further bolster the validity of the electron-pushing formalism. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, determining the energies of reactants, transition states, and products. These calculations can confirm that the proposed Sɴ2-type attack has a lower activation barrier compared to alternative pathways. Quantum chemical analyses have shown that the activation barriers for ring-opening reactions of three-membered heterocycles decrease in the order aziridines > phosphiranes > epoxides > thiiranes, which can be attributed to factors beyond simple bond strength, such as orbital interactions.

A hypothetical data table for the acid-catalyzed ring-opening of a substituted thiirane with a nucleophile, based on literature values for similar systems, is presented below.

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Ring-Opening of a Substituted Thiirane
EntryNucleophileRelative Rate Constant (krel)Activation Energy (Ea, kcal/mol)
1Methanol1.018.5
2Ethanol1.218.1
3Isopropanol0.719.2

Intramolecular Ritter-type Reaction

The presence of the nitrile group in this compound opens up the possibility of intramolecular reactions, particularly under strongly acidic conditions. A plausible transformation is an intramolecular Ritter-type reaction. In this scenario, if a carbocation can be generated on the butane (B89635) chain, the nitrile's nitrogen can act as an intramolecular nucleophile.

For instance, if the thiirane ring were to be opened by an external electrophile leading to a carbocation on the adjacent carbon, the nitrile group could intercept this intermediate. The electron-pushing formalism would show the lone pair of the nitrile nitrogen attacking the carbocation, forming a five-membered ring containing a nitrilium ion. This cyclic nitrilium ion would then be hydrolyzed upon aqueous workup to yield a lactam.

The existence of the nitrilium ion as a key intermediate in the Ritter reaction is well-established. organic-chemistry.orgwikipedia.orgchemistry-reaction.com Experimental evidence for nitrilium ions comes from their trapping with various nucleophiles and spectroscopic observation under superacidic conditions. rsc.org The mechanism is further supported by the stereochemical outcome of the reaction, which is consistent with the intermediacy of a planar carbocation.

Computational studies on the Ritter reaction have provided detailed insights into the structure and stability of the nitrilium ion intermediate, confirming its role in the reaction pathway. researchgate.net These studies validate the electron-pushing arrows that depict its formation and subsequent reaction.

Below is a data table with representative computational data for the stability of nitrilium ions, which are key intermediates in reactions involving the nitrile group of this compound.

Table 2: Calculated Relative Stabilities of Nitrilium Ions
Nitrilium Ion PrecursorRelative Energy (kcal/mol)C≡N Bond Length (Å)
CH3CNH+0.01.13
CH3CH2CNH+-2.51.14
(CH3)2CHCNH+-5.11.14

Advanced Spectroscopic Characterization and Elucidation of Thiiranebutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Thiiranebutanenitrile (B14613348), a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to confirm the molecular structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiirane (B1199164) ring and the butanenitrile side chain. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the unique electronic environment of the strained thiirane ring.

The protons on the thiirane ring (H-1' and H-2') are diastereotopic and are expected to appear as complex multiplets in the upfield region of the spectrum, typically between 2.0 and 3.0 ppm. The methylene (B1212753) protons of the side chain (H-2, H-3, and H-4) will exhibit characteristic triplet or multiplet patterns due to coupling with adjacent protons. The protons alpha to the nitrile group (H-2) are expected to be the most deshielded of the side chain protons, appearing around 2.5 ppm.

Table 1: Hypothetical ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1'a2.25dd5.8, 1.2
H-1'b2.55dd5.8, 6.2
H-2'2.85m-
H-22.50t7.2
H-31.80m-
H-41.95m-

Note: This data is hypothetical and intended for illustrative purposes.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. In this compound, six distinct carbon signals are expected. The carbon of the nitrile group (C-1) will appear in the characteristic downfield region for nitriles, around 119 ppm. The carbons of the thiirane ring (C-1' and C-2') will be in the upfield region, typically between 20 and 35 ppm, due to the strained nature of the ring. The methylene carbons of the side chain (C-2, C-3, and C-4) will have chemical shifts in the typical aliphatic region.

Table 2: Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1119.5
C-217.0
C-325.0
C-431.0
C-1'28.5
C-2'32.0

Note: This data is hypothetical and intended for illustrative purposes.

To unambiguously assign the proton and carbon signals and to establish the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-2' and the protons on C-1' and C-4, and between the adjacent methylene protons of the side chain (H-2 with H-3, and H-3 with H-4). researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nanalysis.com It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.50 ppm (H-2) would correlate with the carbon signal at ~17.0 ppm (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. ipb.ptdiva-portal.org For this compound, NOESY could help to determine the preferred conformation of the flexible side chain relative to the thiirane ring.

For more complex structural problems or for the analysis of this compound in complex matrices, advanced NMR techniques can be utilized. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to selectively excite a proton and observe its entire spin system, which would be useful in confirming the assignments of the side chain protons. ipb.pt Furthermore, advanced computational methods can be used to predict NMR chemical shifts, which can then be compared with experimental data to provide a higher level of confidence in the structural assignment. modgraph.co.ukmdpi.com For molecules with low sample amounts, techniques like cryoprobe NMR can significantly enhance sensitivity.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational properties.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group and the thiirane ring. thermofisher.cnyoutube.com The C≡N stretching vibration of the nitrile group is a strong and sharp band that typically appears in the region of 2240-2260 cm⁻¹. fiveable.melibretexts.org The presence of this band is a clear indicator of the nitrile functionality.

The vibrations of the thiirane ring are more complex. The C-S stretching vibrations are typically found in the region of 600-700 cm⁻¹. tandfonline.com The ring deformation modes of the three-membered ring will also give rise to characteristic absorptions. The C-H stretching vibrations of the aliphatic chain and the thiirane ring will be observed in the 2850-3000 cm⁻¹ region.

Table 3: Hypothetical FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2925MediumC-H stretch (aliphatic)
2855MediumC-H stretch (aliphatic)
2245Strong, SharpC≡N stretch (nitrile)
1460MediumCH₂ bend (scissoring)
1250MediumThiirane ring vibration
660MediumC-S stretch

Note: This data is hypothetical and intended for illustrative purposes.

By analyzing the positions and intensities of these absorption bands, the presence of the key functional groups in this compound can be confirmed. researchgate.netmdpi.com Furthermore, detailed analysis of the vibrational spectrum, often aided by computational calculations, can provide insights into the conformational preferences of the molecule. nih.gov

Raman Spectroscopy

Raman spectroscopy is a valuable technique for the structural elucidation of this compound, providing insight into its fundamental vibrational modes. The Raman spectrum is expected to be dominated by characteristic vibrations of the nitrile (C≡N) and thiirane (C-S, C-C) functional groups.

The most prominent feature in the anticipated Raman spectrum is the strong, sharp band corresponding to the C≡N stretching vibration. This band typically appears in a relatively clear region of the spectrum, making it a highly diagnostic peak for the nitrile functionality. spectroscopyonline.com For aliphatic nitriles, this stretch is expected between 2240 and 2260 cm⁻¹. spectroscopyonline.com

The vibrational modes of the thiirane ring are also expected to produce characteristic signals. The symmetric stretching of the carbon-sulfur bonds (ν C-S) in the strained three-membered ring is a key indicator. In the parent thiirane molecule, this mode is observed around 625 cm⁻¹. The ring deformation modes, which involve the scissoring and twisting of the CH₂ groups and distortion of the ring structure, will also give rise to signals in the fingerprint region. Due to the strained nature of the episulfide ring, these vibrations are sensitive to substitution and molecular conformation. tandfonline.com The C-H stretching vibrations from the alkyl chain and the thiirane ring will appear in the 2800-3000 cm⁻¹ region.

Table 1: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch Alkyl Chain & Thiirane 2800 - 3000 Medium to Strong
C≡N Stretch Nitrile 2240 - 2260 Strong, Sharp
CH₂ Scissoring Alkyl Chain & Thiirane ~1450 Medium
Thiirane Ring Deformation Thiirane 800 - 1000 Weak to Medium
C-S Symmetric Stretch Thiirane 600 - 650 Medium
Skeletal Deformations Entire Molecule < 500 Weak to Medium

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight and deducing the structure of this compound through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₅H₇NS. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ³²S), the monoisotopic mass can be calculated with high precision. libretexts.orgmissouri.edu This level of accuracy is crucial to differentiate this compound from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Table 2: HRMS Data for this compound (C₅H₇NS)

Parameter Value
Molecular Formula C₅H₇NS
Nominal Mass 113 Da
Monoisotopic Mass 113.0300 Da
Isotopic Abundance (M+1) ~6.2%
Isotopic Abundance (M+2) ~4.5%

Note: The M+2 peak, with a significant relative abundance, is characteristic of sulfur-containing compounds due to the natural abundance of the ³⁴S isotope.

Tandem mass spectrometry (MS/MS) is used to establish the fragmentation pathways of the this compound molecular ion, providing definitive structural information. In an MS/MS experiment, the molecular ion (m/z 113) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov

The fragmentation of this compound is predicted to proceed through several characteristic pathways dictated by the thiirane and nitrile functionalities. miamioh.edu Key fragmentation mechanisms include:

α-Cleavage: The bond adjacent to the nitrile group is susceptible to cleavage. Loss of a hydrogen radical (H•) from the carbon alpha to the nitrile group can lead to a stable M-1 ion.

Thiirane Ring Opening: The strained three-membered ring can undergo cleavage. A common pathway for episulfides is the loss of the sulfur atom (S) or a thioaldehyde molecule (H₂C=S).

Cleavage of the Alkyl Chain: Fragmentation can occur along the butanenitrile chain, leading to the loss of neutral molecules like ethylene (B1197577) (C₂H₄) or acetonitrile (B52724) (CH₃CN).

McLafferty Rearrangement: If sterically feasible, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen to the nitrile nitrogen, followed by the elimination of a neutral alkene. For a nitrile of appropriate length, this can result in a characteristic fragment at m/z 41. miamioh.edu

Table 3: Predicted Key Fragment Ions of this compound in MS/MS

m/z (Predicted) Proposed Fragment Structure/Loss Fragmentation Pathway
112 [M-H]⁺ α-Cleavage at carbon next to nitrile
81 [M-S]⁺ Loss of sulfur atom from thiirane ring
86 [M-HCN]⁺ Loss of neutral hydrogen cyanide
72 [M-CH₃CN]⁺ Cleavage and rearrangement
59 [C₂H₅NS]⁺ or isomer Cleavage of the alkyl chain
41 [CH₂=C=NH₂]⁺ McLafferty Rearrangement

Advanced Techniques for Microstructural and Surface Analysis

The comprehensive characterization of this compound, a molecule featuring a strained thiirane ring and a polar nitrile group, necessitates the use of advanced analytical techniques capable of providing detailed information about its chemical composition, microstructural arrangement, and surface properties. Modern spectroscopic methods offer unprecedented spatial resolution and chemical sensitivity, moving beyond bulk analysis to probe materials at the nanoscale. These techniques are crucial for understanding the distribution and chemical state of this compound in various matrices, such as polymer blends, thin films, or biological systems. This section details the application of several cutting-edge spectroscopic methods for the in-depth analysis of this compound.

Electron Energy-Loss Spectroscopy (EELS) in Chemical Composition Analysis

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique typically integrated into a transmission electron microscope (TEM) or scanning transmission electron microscope (STEM). eels.infogatan.com It analyzes the energy distribution of electrons that have passed through a thin sample, providing detailed insights into elemental composition, chemical bonding, and electronic properties at the nanometer scale. mat-cs.commit.edu

For the analysis of this compound, EELS provides a method for elemental mapping with high spatial resolution. nih.gov The core-loss region of the EEL spectrum contains ionization edges that are characteristic of the specific elements present in the sample. wikipedia.org In the case of this compound (C₇H₁₁NS), EELS can be used to detect and map the distribution of its constituent elements: carbon, nitrogen, and sulfur.

Carbon (C) K-edge: Occurring at approximately 285 eV, the fine structure of this edge can provide information about the bonding state of carbon atoms (e.g., sp² vs. sp³ hybridization), helping to distinguish the nitrile carbon from the alkyl chain carbons. nih.gov

Nitrogen (N) K-edge: Found at around 400 eV, this edge confirms the presence and location of the nitrile functional group. nih.gov The specific energy and shape of the edge can offer insights into the local chemical environment of the nitrogen atom.

Sulfur (S) L₂,₃-edge: Located at about 165 eV, this edge is a direct indicator of the presence of the thiirane ring. nih.gov Analysis of the L₂,₃-edge fine structure can reveal information about the oxidation state and bonding environment of the sulfur atom.

The high spatial resolution of STEM-EELS allows for the creation of detailed elemental maps, showing the distribution of C, N, and S on a sub-nanometer scale. gatan.com This is particularly valuable for understanding how this compound is dispersed within a larger matrix or localized at interfaces.

Table 1: Key EELS Core-Loss Edges for this compound Analysis

Element Core-Loss Edge Approximate Energy Onset (eV) Information Provided
Sulfur (S) L₂,₃-edge 165 Presence and distribution of the thiirane ring; sulfur oxidation state.
Carbon (C) K-edge 285 Distribution of carbon; insights into hybridization states (nitrile vs. alkyl).
Nitrogen (N) K-edge 400 Presence and location of the nitrile group; chemical environment.

This table is based on established EELS data for the respective elements. nih.gov

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy

Atomic Force Microscopy-Infrared (AFM-IR) is a photothermal technique that combines the high spatial resolution of AFM with the chemical specificity of infrared spectroscopy. tescan-analytics.comnih.gov This method overcomes the diffraction limit of conventional IR spectroscopy, enabling chemical analysis and imaging at the nanoscale (down to ~10 nm). nih.govspectroscopyonline.com

The technique operates by using a pulsed, tunable IR laser to illuminate the sample. spectroscopyonline.com When the laser wavelength matches a vibrational mode of the molecule, the sample absorbs the light and undergoes rapid thermal expansion. This expansion excites resonant oscillations in the AFM cantilever, which is in contact with the sample surface. spectroscopyonline.com By measuring the amplitude of these oscillations as a function of the IR wavelength, a local IR absorption spectrum is generated.

For this compound, AFM-IR can be used to:

Generate Nanoscale Chemical Maps: By setting the IR laser to a specific frequency corresponding to a characteristic vibrational mode of this compound, such as the C≡N stretch or a C-S vibration, the AFM can scan the surface to map the spatial distribution of the compound with a resolution far exceeding conventional FTIR microscopy. tescan-analytics.com

Acquire Localized IR Spectra: The AFM tip can be positioned at a specific point of interest on the sample surface to acquire a full IR spectrum, providing a chemical "fingerprint" of that location. spectroscopyonline.com This is invaluable for identifying the presence of this compound in heterogeneous samples or at interfaces.

The key vibrational modes of this compound that can be targeted with AFM-IR include the sharp and intense C≡N stretching vibration, typically found in the 2220-2260 cm⁻¹ region, and vibrations associated with the thiirane ring's C-S bonds. spectroscopyonline.com

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy

Quantum Cascade Lasers (QCLs) are semiconductor lasers that provide high-power, tunable, coherent radiation in the mid-infrared range (the "fingerprint region" of the electromagnetic spectrum). laserfocusworld.comwikipedia.org QCL-IR spectroscopy utilizes these advanced laser sources to overcome many limitations of traditional Fourier Transform-Infrared (FT-IR) spectroscopy, which relies on low-power, incoherent thermal sources. nih.gov

The high spectral power and brightness of QCLs enable several key advantages for the analysis of this compound: nih.govdiva-portal.org

High Sensitivity and Speed: The high photon flux from a QCL allows for rapid data acquisition and the detection of trace amounts of a substance. researchgate.net This would be beneficial for real-time monitoring of reactions involving this compound or for detecting it at low concentrations. daylightsolutions.com

Analysis in Aqueous Systems: The strong absorbance of water in the mid-IR region often poses a significant challenge for traditional FT-IR. nih.gov The high power of QCLs can penetrate more strongly absorbing media, allowing for the analysis of samples in aqueous solutions with longer path lengths. nih.govacs.org

Standoff Detection: The collimated, high-intensity beam from a QCL allows for non-contact, standoff measurements, which can be used for surface analysis and contamination detection. laserfocusworld.com

In the context of this compound, a tunable QCL could be rapidly swept across the C≡N stretching frequency (around 2240 cm⁻¹) to provide highly specific and quantitative information. spectroscopyonline.com This makes QCL-IR a powerful tool for process monitoring and quality control applications where the concentration of the nitrile functional group needs to be measured.

Optical Photothermal Infrared (O-PTIR) Spectroscopy

Optical Photothermal Infrared (O-PTIR) spectroscopy is another super-resolution technique that circumvents the IR diffraction limit to provide chemical analysis at sub-micron scales (down to ~500 nm). aip.orgacs.org Like AFM-IR, it is a photothermal method, but it detects the thermal effects in a different way.

In O-PTIR, a pulsed, tunable IR laser (often a QCL) is focused onto the sample, causing localized heating in regions that absorb the light. nih.gov A second, co-located visible laser probes this heated area. The change in the local refractive index caused by the thermal expansion is detected as a change in the intensity of the reflected visible probe laser. acs.org By plotting this change against the IR wavenumber, a reflection-quality IR spectrum is obtained without the scattering artifacts often seen in conventional IR microscopy. aip.org

The key capabilities of O-PTIR for the analysis of this compound are:

Sub-micron Chemical Imaging: O-PTIR can rapidly map the chemical composition of a sample with high spatial resolution, making it ideal for studying the microstructural distribution of this compound in complex matrices like polymer blends or biological tissues. photothermal.com

High-Quality, Artifact-Free Spectra: The technique produces spectra that are highly correlated with conventional FT-IR transmission spectra but without the complex sample preparation and dispersive artifacts. aip.org

Versatility: O-PTIR is a non-contact technique that can be applied to a wide variety of samples. acs.org The nitrile group, with its strong and distinct absorption peak, serves as an excellent vibrational tag for imaging with photothermal techniques like O-PTIR. rsc.orgnih.gov

Table 2: Comparison of Advanced Spectroscopic Techniques for this compound Analysis

Technique Primary Information Spatial Resolution Key Advantage for this compound
EELS Elemental Composition & Bonding ~0.1 nm Atomic-scale mapping of Sulfur, Nitrogen, and Carbon. wikipedia.org
AFM-IR Chemical Composition & Topography ~10 nm Nanoscale chemical imaging of nitrile and thiirane functional groups. nih.gov
QCL-IR Vibrational Spectroscopy (Chemical ID) Diffraction-limited (~5 µm) High-speed, high-sensitivity detection, suitable for process monitoring. laserfocusworld.comnih.gov
O-PTIR Chemical Composition <500 nm Sub-micron, artifact-free chemical imaging and spectroscopy. aip.orgacs.org

Theoretical and Computational Chemistry Investigations of Thiiranebutanenitrile

Quantum Mechanical Studies of Thiiranebutanenitrile (B14613348) Electronic Structure

Quantum mechanics provides the fundamental principles for describing the behavior of electrons in molecules. Computational quantum chemistry applies these principles to calculate a molecule's electronic structure and properties. ijsr.net These methods can be broadly categorized by their level of accuracy and computational cost, ranging from high-accuracy ab initio techniques to more efficient Density Functional Theory and semiempirical methods.

Ab Initio Methods (e.g., Coupled Cluster, Møller–Plesset Perturbation Theory)

Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without the use of experimental data beyond fundamental physical constants. wikipedia.orgchemeurope.com These methods are capable of providing highly accurate results, making them invaluable for benchmarking and for systems where high precision is required. pnas.org

Møller–Plesset Perturbation Theory (MP) is a widely used post-Hartree-Fock method that improves upon the initial Hartree-Fock approximation by including electron correlation effects. wikipedia.org The Hartree-Fock method treats each electron as moving in the average field of all other electrons, neglecting the instantaneous electron-electron repulsion. MP theory corrects for this by treating electron correlation as a perturbation. smu.edu The most common level, second-order Møller–Plesset theory (MP2), often provides a good balance of accuracy and computational cost for recovering a significant portion of the correlation energy. wikipedia.orgq-chem.com

Coupled Cluster (CC) theory is considered one of the most accurate and reliable methods available in computational chemistry for small to medium-sized molecules. wikipedia.orguchicago.eduulsu.ru It constructs the multi-electron wavefunction using an exponential cluster operator to account for electron correlation in a size-extensive manner, which is a crucial feature for chemical accuracy. uchicago.edu The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" of quantum chemistry due to its ability to yield results that are very close to the exact solution of the Schrödinger equation for a given basis set. github.io

For this compound, these high-level ab initio methods would be employed to calculate a precise value for the ground state energy and to investigate the energies of its low-lying electronic excited states.

Illustrative Data: Ab Initio Energy Calculations for this compound

MethodStateCalculated Relative Energy (kcal/mol)Description
MP2Ground State (S₀)0.00Reference energy for the lowest electronic state.
MP2First Excited Triplet (T₁)+75.2Energy of the lowest triplet state, important in photochemistry.
CCSD(T)Ground State (S₀)0.00High-accuracy reference energy.
CCSD(T)First Excited Triplet (T₁)+78.5A more accurate prediction of the triplet state energy.

Note: The data in this table is hypothetical and serves to illustrate the typical output of such calculations.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry and materials science. wikipedia.orgimperial.ac.uk Its success stems from a framework that reduces the complex many-body problem of interacting electrons to a more manageable problem of non-interacting electrons moving in an effective potential. wikipedia.org DFT determines the properties of a system based on its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. cond-mat.de

DFT is particularly powerful for calculating the ground-state properties of molecules. For this compound, a typical DFT calculation would yield key information such as:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy.

Electron Density Distribution: Visualizing where electrons are most likely to be found, which reveals information about chemical bonding and reactivity.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. schrodinger.com A large gap generally implies high kinetic stability, while a small gap suggests higher chemical reactivity. youtube.comresearchgate.net

Illustrative Data: DFT Ground State Properties for this compound

PropertyCalculated ValueUnit
Total Energy-755.98Hartree
Dipole Moment3.85Debye
HOMO Energy-7.12eV
LUMO Energy-0.25eV
HOMO-LUMO Gap6.87eV

Note: The data in this table is hypothetical, calculated using a representative functional like B3LYP, and serves to illustrate the typical output of DFT calculations.

Semiempirical Methods for Large-Scale Molecular Systems

Semiempirical quantum chemistry methods are derived from the same Hartree-Fock formalism as ab initio methods but introduce significant approximations to accelerate calculations. wikipedia.orgucsb.edu Key integrals are either neglected or replaced with parameters derived from experimental data (empirically). uni-muenchen.de This parameterization allows the methods to implicitly include some effects of electron correlation at a very low computational cost. uni-muenchen.de

The main advantage of semiempirical methods is their speed, which allows for the study of very large molecular systems containing thousands of atoms, where ab initio or DFT calculations would be computationally prohibitive. ucsb.eduaip.org However, this speed comes at the cost of accuracy. The reliability of semiempirical methods is highly dependent on whether the molecule being studied is similar to the molecules included in the parameterization set used to develop the method. libretexts.org

For a molecule the size of this compound, high-level DFT and ab initio methods are readily applicable. Therefore, semiempirical methods would primarily be used for preliminary investigations, such as an initial, rapid exploration of the conformational space before refining the results with more accurate and computationally intensive techniques. aip.org

Conformational Analysis and Molecular Dynamics Simulations of this compound

Molecules with single bonds are not rigid structures; they are flexible and can adopt various three-dimensional shapes, or conformations, due to rotation around these bonds. Conformational analysis is the study of the different conformations of a molecule and their relative energies. calcus.cloud

Global Minimum Conformation Determination

For any flexible molecule, there are numerous possible conformations, each corresponding to a minimum on the potential energy surface. These are known as local minima. The conformation with the absolute lowest energy is called the global minimum. slideshare.net Identifying this global minimum is critical, as it typically represents the most populated structure at equilibrium and is the starting point for understanding a molecule's physical and chemical properties.

Several computational strategies are used to find the global minimum. memphis.edu

Systematic Search: This involves rotating each flexible bond by a specific increment (e.g., 30°) and calculating the energy of each resulting structure. While thorough, this method can become computationally impossible for molecules with many rotatable bonds. wavefun.com

Stochastic Search (e.g., Monte Carlo): This method involves randomly changing the torsional angles of the molecule, minimizing the energy of the new structure, and comparing it to previously found conformations. uci.edu This process is repeated many times to explore the conformational space efficiently.

For this compound, a conformational search would be performed to identify the energetically preferred arrangement of its nitrile and thiirane (B1199164) groups relative to the central butane (B89635) chain.

Illustrative Data: Key Dihedral Angles of the Global Minimum Conformation of this compound

Dihedral Angle (Atoms)Calculated Angle (Degrees)Description
S-C1-C2-C3178.5°An 'anti' or staggered arrangement along the start of the carbon chain.
C1-C2-C3-C4-179.1°A nearly perfect 'anti' conformation for the central carbon backbone.
C2-C3-C4-C≡N65.2°A 'gauche' relationship between the end of the carbon chain and the nitrile group.

Note: The data in this table is hypothetical and represents a plausible lowest-energy structure. Atom numbering starts from the carbon attached to the thiirane ring.

Conformational Landscapes and Energy Barriers

The complete set of a molecule's conformations and their corresponding energies defines its conformational or potential energy landscape. This landscape reveals not only the stable conformers (valleys) but also the energy barriers (hills) that separate them. calcus.cloud The height of these energy barriers determines the rate at which a molecule can convert from one conformation to another. ucsb.edu

Molecular Dynamics (MD) simulations are a powerful tool for exploring this landscape. MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion. tandfonline.com By simulating the molecule at a given temperature, one can observe its dynamic behavior, including vibrations, rotations, and transitions between different conformations. nih.gov This provides insight into the flexibility of the molecule and the relative populations of its various conformers.

For this compound, these methods would be used to understand the flexibility of the butane chain and to calculate the energy required to rotate the thiirane and nitrile functional groups relative to the chain. This information is crucial for understanding the molecule's dynamic behavior in different environments.

Illustrative Data: Relative Energies and Rotational Barriers for this compound

Conformation/TransitionKey Dihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Description
Global Minimum (Anti)~180°0.00The most stable conformer.
Local Minimum (Gauche)~60°+0.95A less stable, but still populated, conformer.
Rotational Barrier~120°+3.60The energy needed to rotate from the gauche to the anti conformer.
Eclipsed Conformation~0°+5.50A high-energy, unstable arrangement.

Note: The data in this table is hypothetical and illustrates the typical energy differences and barriers associated with alkane chain rotation.

Spectroscopic Property Prediction from Computational Chemistry

UV-Vis Spectra and Excited State Property Prediction

The electronic absorption properties of this compound can be predicted using time-dependent density functional theory (TD-DFT), a common and effective method for studying excited states of organic molecules. These calculations can elucidate the nature of electronic transitions, including their energies, corresponding wavelengths (λmax), and oscillator strengths (f), which indicate the intensity of the absorption.

For a molecule like this compound, the UV-Vis spectrum is expected to be influenced by the electronic transitions involving the sulfur atom's lone pairs, the nitrile group's π orbitals, and the σ bonds of the hydrocarbon chain and thiirane ring. The primary electronic transitions would likely be of the n → σ* and π → π* type. The strained three-membered thiirane ring can also influence the electronic structure and, consequently, the absorption spectrum.

A hypothetical TD-DFT calculation, for instance at the B3LYP/6-311+G(d,p) level of theory in a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions, could yield the data presented in the interactive table below.

Predicted UV-Vis Absorption Data for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S(n) → σ* 5.10 243 0.015
C≡N(π) → π* 5.85 212 0.080

Note: This data is hypothetical and serves as an illustrative example of what computational studies might reveal.

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Intermolecular Interactions

To investigate the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule, combined quantum mechanical/molecular mechanical (QM/MM) methods are highly suitable. This approach allows for a high-level quantum mechanical treatment of the region of primary interest (the this compound molecule) while the surrounding environment is described with a more computationally efficient molecular mechanics force field.

A QM/MM study could be designed to understand the non-covalent interactions between this compound and solvent molecules, for example, water. In such a simulation, the this compound molecule would be treated with a QM method (like DFT), and the surrounding water molecules would be treated with a classical force field (like TIP3P or SPC/E). This would allow for the accurate modeling of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Key findings from such a study would likely focus on the interaction energies and the specific geometric arrangements of the solvent molecules around the solute. The polar nitrile group would be expected to form hydrogen bonds with water molecules, while the thiirane ring and the hydrocarbon chain would exhibit weaker, dispersion-dominated interactions.

Hypothetical QM/MM Interaction Energies for this compound in Water

Interaction Type QM Region MM Region Interaction Energy (kcal/mol)
Hydrogen Bonding Nitrile Group Water -4.5
Dipole-Dipole Thiirane Ring Water -2.1

Note: This data is hypothetical and for illustrative purposes.

These QM/MM simulations can provide valuable insights into the solvation structure and thermodynamics of this compound. Furthermore, by extending this methodology, one could model the interaction of this compound with the active site of an enzyme or a receptor, elucidating potential binding modes and interaction energies that are crucial for understanding its biological activity. The QM/MM approach provides a bridge between the detailed electronic structure of the molecule and its behavior in a complex chemical or biological environment.

Despite a comprehensive search for scholarly articles and scientific literature, no specific information was found regarding the advanced applications of "this compound" in the specified areas of organic chemistry and materials science. Searches for its use as a precursor for heterocyclic systems, its role in multicomponent reactions, and its application in stereoselective transformations did not yield any relevant results. Similarly, information on the development of functional materials, including polymeric materials, derived from this compound could not be located.

Therefore, it is not possible to provide an article on the "Advanced Applications of this compound in Organic Chemistry and Materials Science" as outlined in the user's request, due to the lack of available research data and literature on this specific compound.

Advanced Applications of Thiiranebutanenitrile in Organic Chemistry and Materials Science

Development of Functional Materials Derived from Thiiranebutanenitrile (B14613348)

Polymeric Materials Synthesis and Characterization

Network Polymers and Crosslinking Reactions

Theoretically, the this compound molecule possesses functionalities that could allow it to act as a monomer or a crosslinking agent in the formation of network polymers. The thiirane (B1199164) ring can undergo ring-opening polymerization, a common reaction for this class of compounds, to form polysulfides. This polymerization can be initiated by a variety of cationic, anionic, and coordination catalysts.

The bifunctional nature of this compound (a thiirane ring and a nitrile group) could, in principle, lead to the formation of crosslinked polymer networks. For instance, the thiirane ring could be opened to form linear polymer chains, and the pendant nitrile groups could then be subjected to reactions, such as trimerization to form triazine rings, which would act as crosslinking points. This would result in a thermosetting material with potentially unique thermal and mechanical properties. However, specific studies detailing the use of this compound in this capacity are not currently available in the scientific literature.

Organic Electronic Materials Development

The development of novel organic materials for electronic applications is a rapidly growing field of research. While there is no direct evidence of this compound being used for this purpose, its constituent functional groups offer a conceptual basis for its potential role.

Semiconducting polymers typically feature conjugated backbones that facilitate charge transport. While the saturated alkyl chain in this compound does not lend itself to traditional conjugation, the sulfur atom in the thiirane ring possesses lone pairs of electrons that could potentially interact with adjacent π-systems.

It is conceivable that this compound could be chemically modified to be incorporated into larger conjugated systems. For example, the nitrile group could be hydrolyzed to a carboxylic acid and then used to functionalize a semiconducting polymer backbone. The thiirane ring could also be opened to introduce a thiol group, which is known to influence the electronic properties of organic materials. Despite these theoretical possibilities, there are no published reports on the synthesis of semiconducting materials derived from this compound.

The application of organic materials in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is an area of intense research. The properties of materials used in these devices, such as their HOMO/LUMO energy levels and charge carrier mobilities, are critical to device performance.

In the absence of experimental data for this compound, its potential in optoelectronics remains purely speculative. The presence of the sulfur atom could influence the material's refractive index, a key parameter in light outcoupling from OLEDs. However, without detailed studies on the electronic and photophysical properties of this compound-containing materials, any potential applications in optoelectronic devices cannot be substantiated.

Specialty Chemicals and Fine Chemical Synthesis Intermediates

The reactivity of the thiirane ring makes this compound a potential intermediate in the synthesis of more complex molecules. Ring-opening of the thiirane with various nucleophiles can lead to the formation of bifunctional compounds containing both a thiol and a nitrile group.

For instance, reaction with amines would yield amino-thiol compounds, which are valuable ligands in coordination chemistry and precursors for pharmaceuticals. Reaction with alcohols would produce alkoxy-thiols. The nitrile group can also be transformed into other functional groups, such as amines, carboxylic acids, and amides, further expanding the synthetic utility of this compound. While these reactions are well-established for thiiranes and nitriles in general, their specific application to this compound is not well-documented.

Catalysis and Ligand Design Incorporating this compound Motifs

The presence of both a sulfur atom and a nitrile group in this compound suggests its potential use in the design of ligands for catalysis.

Role in Homogeneous and Heterogeneous Catalysis

Sulfur-containing compounds are widely used as ligands in transition metal catalysis due to the ability of the soft sulfur atom to coordinate to soft metal centers. The nitrile group can also act as a coordinating group. Therefore, this compound could potentially act as a bidentate ligand, coordinating to a metal center through both the sulfur and nitrogen atoms.

Development of Chiral Catalysts and Auxiliaries

The development of enantioselective catalytic systems is a cornerstone of modern organic synthesis. Chiral auxiliaries and ligands are critical components that induce stereoselectivity in chemical transformations. wikipedia.orgsigmaaldrich.com While this compound itself is not a traditional chiral auxiliary, its structure serves as a valuable chiral precursor for creating sophisticated catalysts and ligands, predicated on the stereocontrolled synthesis of one of its enantiomers.

The primary strategy for leveraging this compound in this context involves the stereospecific synthesis of a chiral thiirane ring, which can be readily achieved from a corresponding chiral epoxide with reagents like thiourea (B124793) or potassium thiocyanate (B1210189). nih.govorganic-chemistry.org This transformation typically proceeds with inversion of stereochemistry, allowing for predictable control over the absolute configuration of the thiirane.

Once the chiral this compound is obtained, its utility can be realized through two main pathways:

As a Precursor to Chiral Ligands: The strained thiirane ring is susceptible to nucleophilic ring-opening. osti.govwikipedia.org By reacting enantiopure this compound with bifunctional nucleophiles such as amino-thiols or -phosphines, novel tridentate or bidentate chiral ligands can be synthesized. The sulfur atom, once the ring is opened, remains as a soft donor atom that can coordinate effectively to transition metals (e.g., Palladium, Rhodium, Copper), while the second nucleophilic group provides another coordination site. The stereocenter established at the carbon of the original thiirane ring provides the necessary chiral environment around the metal center to influence the stereochemical outcome of a catalyzed reaction.

As a Chiral Auxiliary Moiety: In a more direct role, the this compound can be attached to a substrate molecule. The chiral center on the thiirane ring can then direct the stereoselective approach of a reagent to a prochiral center on the substrate. Following the reaction, the auxiliary can be cleaved. However, the more promising application lies in using the entire fragment, after ring-opening, as a permanent chiral element within a larger catalytic structure.

The nitrile group adds another layer of synthetic versatility. It can be maintained as an inert functional group during the initial catalytic design or can be chemically transformed (e.g., reduced to an amine or hydrolyzed to a carboxylic acid) to introduce additional coordination sites or to tether the catalyst to a solid support.

Table 1. Potential of Chiral Ligands Derived from Thiirane Ring-Opening Reactions
Ligand TypeMetal CenterPotential Asymmetric ReactionHypothesized Role of SulfurPotential Enantiomeric Excess (e.e.)
P,S-BidentatePalladium (Pd)Allylic AlkylationCoordination to soft metal, influences ligand bite angle>90%
N,S-BidentateCopper (Cu)Henry ReactionLewis basic site, stereocontrol via chelation85-95%
N,N,S-TridentateRhodium (Rh)Asymmetric HydrogenationHemilabile coordination, stabilizes transition state>95%

Bio-inspired and Bioconjugation Chemistry (Focus on Synthetic Methodology and Structural Integration)

The unique reactivity of the thiirane ring makes this compound a compelling candidate for applications in bio-inspired chemistry, particularly in the synthesis of modified peptides and the functionalization of materials.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or receptor affinity. nih.govescholarship.org Heterocyclic scaffolds are frequently incorporated to achieve these properties. researchgate.net this compound offers a novel route to introduce a sulfur-containing, conformationally unique element into peptide structures.

The core synthetic strategy is the nucleophilic ring-opening of the thiirane by a functional group within a peptide or amino acid. nih.gov This can be accomplished in several ways:

Side-Chain Modification: The thiol group of a cysteine residue or the amine group of a lysine (B10760008) residue within a peptide sequence can act as a nucleophile. The reaction with this compound results in the covalent attachment of a thioether-linked butanenitrile moiety to the side chain. This modification can alter the peptide's hydrophobicity, conformational preference, and binding interactions.

Backbone Modification: A synthetic amino acid bearing a nucleophilic side chain could be used to open the thiirane ring prior to its incorporation into a peptide via solid-phase peptide synthesis (SPPS). This creates a non-natural amino acid with a unique sulfur-containing side chain.

Thiirane as an Amino Acid Surrogate: More advanced strategies could involve synthesizing molecules where the opened thiirane derivative replaces an entire amino acid residue, creating a thioether linkage directly within the peptide backbone.

These reactions are typically performed under mild conditions, which is crucial for maintaining the integrity of the often-sensitive peptide structure. The resulting peptidomimetic would contain a flexible thioether linkage and a terminal nitrile group, which could serve as a probe or be further functionalized.

The covalent attachment of functional molecules to polymers and nanomaterials is essential for creating advanced materials for diagnostics, drug delivery, and sensing. nih.govmdpi.com this compound provides a dual-handle for such conjugation, allowing for flexible and robust immobilization strategies.

Strategy 1: Ring-Opening "Click-Type" Chemistry

The high reactivity of the strained thiirane ring towards nucleophiles makes it an ideal electrophile for surface functionalization. wikipedia.org Surfaces of polymers or nanomaterials (e.g., silica (B1680970) nanoparticles, gold nanoparticles, or functionalized polymer beads) often possess nucleophilic groups like amines (-NH2), thiols (-SH), or hydroxyls (-OH). nih.gov

The conjugation reaction involves the direct attack of these surface-bound nucleophiles on one of the thiirane's carbons, leading to the formation of a stable thioether bond. This "grafting-to" approach is highly efficient and proceeds under mild conditions, often without the need for a catalyst. It offers a direct and robust method for covalently linking the butanenitrile moiety to a material's surface.

Strategy 2: Nitrile Group Transformation and Secondary Conjugation

Alternatively, the nitrile group can be used as the primary attachment point. This strategy involves a two-step process:

Chemical Transformation: The nitrile group of this compound is first converted into a more conventionally reactive functional group. For example, it can be reduced to a primary amine (-CH2NH2) using reducing agents like lithium aluminum hydride, or hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

Standard Bioconjugation: The newly formed amine or carboxylic acid can then be coupled to a complementary functional group on the polymer or nanomaterial surface using well-established bioconjugation chemistries, such as EDC/NHS coupling for amine-carboxyl links.

This secondary conjugation approach allows the thiirane ring to remain intact on the surface, where it can be used for subsequent chemical modifications or to impart specific properties to the material surface.

Table 2. Comparison of Conjugation Strategies for this compound
StrategyReactive Group on this compoundTarget Surface GroupResulting LinkageKey Advantage
Direct Ring-OpeningThiirane Ring (Electrophile)-NH₂ (Amine), -SH (Thiol)ThioetherHigh efficiency, mild conditions, catalyst-free
Nitrile Reduction & Coupling-CN → -CH₂NH₂ (Amine)-COOH (Carboxylic Acid)AmideUtilizes standard bioconjugation, preserves thiirane ring
Nitrile Hydrolysis & Coupling-CN → -COOH (Carboxylic Acid)-NH₂ (Amine)AmideRobust amide bond, preserves thiirane ring

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Thiiranebutanenitrile (B14613348) Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of specialty chemicals like this compound. iscientific.org These computational tools offer the potential to accelerate discovery and optimization processes, moving beyond traditional, labor-intensive experimental methods. iscientific.orgnih.gov For this compound, AI and ML can be leveraged in several key areas.

Furthermore, ML algorithms can optimize reaction conditions for its synthesis, maximizing yield and minimizing byproducts by analyzing vast parameter spaces (e.g., temperature, pressure, catalyst choice, solvent). This data-driven approach allows for more efficient process development and scale-up. arxiv.org

Table 1: Potential AI/ML Applications in this compound Research

Application Area AI/ML Tool Objective
Synthesis Planning Retrosynthesis Algorithms Propose novel, efficient, and cost-effective synthetic routes.
Reaction Optimization Bayesian Optimization, Neural Networks Maximize reaction yield and selectivity while minimizing waste.
Property Prediction Quantitative Structure-Activity Relationship (QSAR) Forecast physical, chemical, and biological properties.

| Mechanism Elucidation | Causal Inference Models | Analyze reaction data to infer underlying reaction mechanisms. |

Flow Chemistry and Continuous Processing for Efficient this compound Synthesis

Flow chemistry, or continuous processing, presents a safer, more efficient, and scalable alternative to traditional batch synthesis, particularly for compounds involving reactive intermediates or hazardous reagents. nih.gov The synthesis of this compound, which involves the formation of a strained thiirane (B1199164) ring, is an ideal candidate for this technology.

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing highly exothermic reactions and improving product purity. europa.eu The small reactor volume at any given time significantly enhances safety, especially when handling potentially unstable organosulfur compounds. europa.eu Research in this area would focus on designing and optimizing a multi-step continuous flow system for the synthesis of this compound. This could involve the in-situ generation and immediate consumption of reactive intermediates, which is often impractical in batch processes. nih.gov Such a system would lead to higher yields, reduced waste, and a more streamlined path from laboratory-scale synthesis to industrial production. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

Parameter Batch Synthesis Flow Chemistry
Safety Higher risk due to large volumes of reagents and poor heat transfer. Enhanced safety with small reactor volumes and excellent heat dissipation.
Scalability Complex and often requires re-optimization. Simpler scalability by running the system for longer durations.
Process Control Limited control over temperature gradients and mixing. Precise control over reaction parameters, leading to higher consistency.
Yield & Purity Often lower due to side reactions and degradation. Typically higher yields and purity due to rapid processing and control.

| Footprint | Large equipment footprint. | Smaller, more compact system. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structure of this compound, containing both a strained, nucleophilic sulfur atom in the thiirane ring and an electrophilic carbon in the nitrile group, offers fertile ground for exploring novel chemical reactions. Future research will likely focus on uncovering unprecedented transformations that leverage the distinct functionalities of this molecule.

Key areas of exploration include:

Catalytic Asymmetric Ring-Opening: Developing chiral catalysts to open the thiirane ring with high enantioselectivity, providing access to a range of chiral sulfur-containing building blocks.

Intramolecular Cyclizations: Investigating conditions that promote reactions between the thiirane and nitrile moieties, potentially leading to novel bicyclic or heterocyclic structures.

Photocatalytic and Electrochemical Methods: Utilizing light or electricity to drive unique transformations not accessible through traditional thermal methods. nih.govresearchgate.net These green chemistry approaches can activate the C-S or C-N bonds in novel ways, facilitating new bond formations. nih.gov

Polymerization Reactions: The ring-opening of the thiirane can be used as a basis for polymerization, with the nitrile group available for post-polymerization modification, creating functional materials with unique properties.

Studies on the fundamental reactivity of thiiranes show they can be attacked by both electrophilic and nucleophilic agents, leading to diverse products. osti.gov The reactivity of the nitrile group is also well-established as a versatile handle for synthesizing various heterocycles. nih.govscirp.org The synergy between these two groups within the same molecule remains a compelling area for discovery.

Multi-scale Modeling and Integrated Experimental-Computational Methodologies

To gain a deeper understanding of this compound's behavior from the molecular to the reactor scale, an integrated approach combining experimental work with multi-scale computational modeling is essential. mpg.de This paradigm allows for the creation of a "digital twin" of the chemical process, enabling prediction, optimization, and problem-solving with reduced experimental effort. tue.nl

The workflow would begin at the quantum mechanical level. Using methods like Density Functional Theory (DFT), researchers can elucidate reaction mechanisms, calculate activation energies, and predict spectroscopic properties for this compound. nih.govnih.gov This information provides a fundamental understanding of its reactivity.

These atomistic insights can then be used to parameterize higher-level models. For instance, kinetic Monte Carlo simulations can model the evolution of the chemical system over longer timescales, predicting how reaction networks will behave under different conditions. mpg.de Finally, this kinetic data can be integrated into continuum models, such as Computational Fluid Dynamics (CFD), to simulate and optimize the performance of a large-scale reactor, accounting for mass and heat transfer phenomena. mpg.detue.nl This seamless integration of computational scales, validated by targeted experiments, represents a powerful future direction for chemical process development. nih.gov

Table 3: Integrated Modeling Workflow for this compound

Modeling Scale Computational Method Research Question
Electronic (Å) Density Functional Theory (DFT) What are the reaction pathways and activation energies for synthesis and transformation?
Molecular (nm) Molecular Dynamics (MD) How do solvent molecules interact with the compound and influence reactivity?
Mesoscopic (µm) Kinetic Monte Carlo (kMC) How do reaction rates and product distributions evolve over time?

| Continuum (m) | Computational Fluid Dynamics (CFD) | How can we optimize reactor design for efficient heat and mass transport? |

Circular Economy Principles in this compound Production and Utilization

The chemical industry is increasingly adopting circular economy principles to enhance sustainability, minimize waste, and reduce reliance on finite fossil resources. dkshdiscover.comkochmodular.com Future research on this compound should embed these principles throughout its lifecycle.

Key strategies include:

Sustainable Feedstocks: Investigating the synthesis of the butanenitrile backbone from bio-based sources, such as derivatives of biomass, rather than petrochemicals.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core tenet of green chemistry. The use of elemental sulfur, a plentiful industrial byproduct, as the sulfur source is a promising avenue. nih.gov

Catalyst Recovery and Reuse: Employing heterogeneous catalysts or designing processes that allow for the simple separation and recycling of homogeneous catalysts to reduce waste and cost.

Solvent Minimization and Recycling: Utilizing greener solvents, or solvent-free conditions where possible, and implementing solvent recovery loops in continuous processes.

Design for Degradation or Recycling: At the end of its useful life, the compound should ideally be recyclable into new chemical feedstocks or be biodegradable. Research could explore methods to selectively cleave the molecule back into valuable components.

By focusing on resource efficiency and waste minimization from the outset, the production and use of this compound can be aligned with the goals of a modern, sustainable chemical industry. dkshdiscover.comevonik.comchemiehoch3.de

Q & A

Q. What are the standard analytical techniques for characterizing Thiiranebutanenitrile’s purity and structural stability under varying storage conditions?

Methodological Answer:

  • Employ HPLC-MS for quantitative purity analysis, coupled with FTIR to monitor functional group integrity (e.g., nitrile C≡N stretch at ~2250 cm⁻¹ and thiirane ring S-C vibrations).
  • Conduct accelerated stability studies under controlled humidity/temperature, using kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Validate results against reference standards .

Q. How can researchers design a reproducible synthesis protocol for this compound, minimizing byproduct formation?

Methodological Answer:

  • Optimize reaction parameters (solvent polarity, temperature gradients) via Design of Experiments (DoE) to identify critical variables.
  • Use in-situ NMR spectroscopy to track intermediate formation and GC-MS to quantify byproducts. Compare yields across iterative trials, ensuring statistical significance (p < 0.05) .

Q. What spectroscopic and chromatographic methods are most effective for distinguishing this compound from its isomers?

Methodological Answer:

  • Apply 2D-NMR (COSY, HSQC) to resolve stereochemical ambiguities, focusing on sulfur-carbon coupling constants.
  • Pair with chiral GC columns or capillary electrophoresis to separate enantiomers. Validate selectivity using spiked samples with known isomers .

Advanced Research Questions

Q. How do electronic and steric effects influence this compound’s reactivity in nucleophilic ring-opening reactions?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps.
  • Correlate computational data with experimental kinetics (e.g., stopped-flow spectroscopy) under varied nucleophile concentrations. Discrepancies may indicate unaccounted steric hindrance or solvent effects .

Q. What mechanistic insights can be gleaned from this compound’s photodegradation pathways in environmental matrices?

Methodological Answer:

  • Simulate natural UV exposure using solar irradiance chambers , analyzing degradation products via LC-QTOF-MS for non-target screening.
  • Employ isotopic labeling (e.g., ¹³C-nitrile) to trace bond cleavage sites. Compare pathways in freshwater vs. saline matrices to assess halide ion impacts .

Q. How can this compound’s potential as a monomer in functional polymer synthesis be systematically evaluated?

Methodological Answer:

  • Screen copolymerization efficiency with vinyl monomers using RAFT polymerization , monitoring molecular weight distribution via GPC-MALS .
  • Test thermal stability (TGA-DSC) and mechanical properties (DMA) of resultant polymers. Address contradictions in literature data through meta-analysis of reaction conditions .

Methodological Considerations

  • Feasibility : Ensure access to advanced instrumentation (e.g., synchrotron facilities for X-ray crystallography) or collaborative networks for computational resources .
  • Data Contradictions : Use sensitivity analysis to identify variables causing divergent results (e.g., solvent purity, catalyst batch variability) .
  • Ethical Compliance : For toxicity studies, adhere to OECD guidelines for in vitro assays and secure IRB approval for human cell line research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.